2-Diphenylacetylamino-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

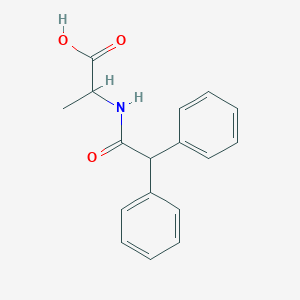

2-Diphenylacetylamino-propionic acid is a biochemical compound with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a diphenylacetyl group attached to an amino-propionic acid backbone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Diphenylacetylamino-propionic acid typically involves the reaction of diphenylacetic acid with alanine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2-Diphenylacetylamino-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted amino derivatives.

Aplicaciones Científicas De Investigación

Chemistry

2-Diphenylacetylamino-propionic acid serves as a building block in the synthesis of complex organic molecules. Its structural characteristics allow for various chemical modifications that can lead to the formation of new compounds with desirable properties.

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions and protein folding . Its ability to interact with specific molecular targets makes it valuable for understanding biochemical pathways and mechanisms.

Medicine

The compound has been investigated for its potential therapeutic properties , particularly its anti-inflammatory and analgesic effects . Research indicates that it may inhibit enzymes involved in inflammatory pathways, providing a basis for its use in treating conditions characterized by inflammation.

Industry

In industrial applications, this compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals. Its chemical stability and reactivity make it suitable for various formulations.

Table 1: Inhibition of Cyclooxygenase by Related Compounds

| Compound Name | Cyclooxygenase Inhibition (%) | Notes |

|---|---|---|

| Compound A | 85 | Strong inhibitor |

| Compound B | 75 | Moderate inhibitor |

| Test Compound | 70 | Effective inhibitor |

Table 2: Cytokine Release Modulation by Related Compounds

| Compound Name | TNF-α Reduction (%) | IFN-γ Reduction (%) |

|---|---|---|

| Compound A | 70 | 50 |

| Compound B | 55 | 40 |

| Test Compound | 30 | 20 |

Case Studies

Several case studies have explored the pharmacological profiles of compounds structurally related to this compound:

- Case Study 1 : In a model of carrageenan-induced paw edema in rats, derivatives of this compound demonstrated significant pain relief compared to control groups, indicating potential analgesic properties.

- Case Study 2 : Another study assessed the anti-inflammatory effects through cytokine modulation, revealing that treatment with related compounds resulted in decreased levels of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) in stimulated immune cells.

Mecanismo De Acción

The mechanism of action of 2-Diphenylacetylamino-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Diphenylacetic acid: Shares the diphenylacetyl group but lacks the amino-propionic acid backbone.

Alanine derivatives: Contain the amino-propionic acid structure but differ in the substituents attached to the amino group.

Uniqueness: 2-Diphenylacetylamino-propionic acid is unique due to its combination of the diphenylacetyl group and the amino-propionic acid backbone. This structural feature imparts distinct chemical and biological properties, making it valuable in various research applications .

Actividad Biológica

2-Diphenylacetylamino-propionic acid (DPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores the biological activity of DPA, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

DPA is characterized by its diphenylacetylamino structure, which contributes to its biological interactions. The molecular formula for DPA is C16H17N with a molecular weight of 241.32 g/mol. Its structure can be represented as follows:

DPA exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by catalyzing the formation of prostaglandins from arachidonic acid. The inhibition of COX leads to a reduction in inflammation and pain.

Key Mechanisms:

- COX Inhibition: DPA has been shown to inhibit both COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators .

- Anti-inflammatory Activity: In animal models, DPA demonstrated significant anti-inflammatory effects, particularly in carrageenan-induced paw edema models, indicating its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of DPA is influenced by its structural components. Variations in the phenyl groups and the propionic acid moiety can significantly alter its efficacy.

| Substituent | Effect on Activity | Notes |

|---|---|---|

| Halogenation | Increased COX inhibition | Particularly at positions 3 and 4 . |

| Alkyl Groups | Decreased anti-inflammatory effect | Bulky groups reduce binding affinity . |

Study 1: Anti-inflammatory Efficacy

In a study assessing the anti-inflammatory properties of DPA, researchers administered the compound to rats with induced paw edema. The results showed a significant reduction in swelling compared to control groups treated with saline. The study concluded that DPA could serve as an effective anti-inflammatory agent due to its COX inhibition profile .

Study 2: Analgesic Properties

Another investigation focused on the analgesic effects of DPA using a formalin test in mice. The compound exhibited dose-dependent analgesic activity, suggesting its potential utility in pain management therapies. The results indicated that DPA might modulate pain pathways beyond COX inhibition, possibly involving other receptors such as TRPV1 .

Propiedades

IUPAC Name |

2-[(2,2-diphenylacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-12(17(20)21)18-16(19)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOLQRHBIUSBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.